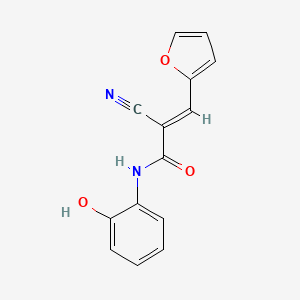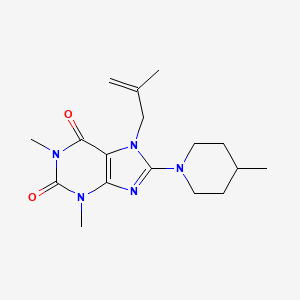![molecular formula C21H20ClFN4O3 B2875652 3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021127-37-6](/img/structure/B2875652.png)
3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a useful research compound. Its molecular formula is C21H20ClFN4O3 and its molecular weight is 430.86. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oncology: Antiproliferative Agent
This compound has shown promise as an antiproliferative agent in oncological research. Its structure is indicative of a potential to interfere with cancer cell growth and proliferation. For instance, similar compounds have been studied for their efficacy in inhibiting the growth of colon cancer cells by inducing apoptosis . This suggests that our compound could be explored for its antiproliferative effects across various cancer cell lines, potentially offering a new avenue for cancer treatment.
Neurology: Modulation of Neurotransmitter Receptors
In neurology, compounds with similar structures have been used as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a significant role in the central nervous system, and modulation of its activity can have therapeutic implications for neurological disorders such as Parkinson’s disease. Research into the compound’s effects on neurotransmitter receptors could lead to new treatments for neurodegenerative diseases.
Microbiology: Antibacterial Activity
The triazaspirodecane core, combined with the benzyl and fluorophenyl groups, may confer antibacterial properties. Studies on related molecules have demonstrated in vitro antibacterial activity against various pathogens . Investigating this compound’s antibacterial activity could contribute to the development of new antibiotics, especially in the face of rising antibiotic resistance.
Wirkmechanismus
Target of Action
The primary target of this compound is Tyrosinase (TYR) . TYR is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . The main function of TYR is related to its ability to catalyze the oxidation of L-tyrosine and/or L-DOPA to furnish dopaquinone as a melanin precursor in melanosomes .
Mode of Action
The compound interacts with TYR by inhibiting its activity . The catalytic cycle of TYR involves two distinct pathways: the hydroxylation of monophenol (monophenolase activity) and the subsequent oxidation of o-diphenol to o-quinone (diphenolase activity) . The compound exerts its effects through a network of interactions with copper ions and/or specific residues paving the walls of the catalytic cavity .
Biochemical Pathways
The compound affects the melanogenesis pathway . This pathway is a complex and multistep process, and the TYR activity controls the rate-limiting step, thus determining its pivotal role in the whole process of the synthesis of the physiological pigment . By inhibiting TYR, the compound prevents the oxidation of physiological substrates (L-tyrosine or L-DOPA), thereby affecting the production of melanin .
Result of Action
The inhibition of TYR by the compound results in the reduction of melanin production . Melanin plays a relevant role as a photoprotectant and is responsible for hair, skin, and eye color . An overproduction of melanin is considered to be related to skin disorders . Therefore, the compound’s action could potentially be beneficial in treating conditions related to melanin overproduction .
Eigenschaften
IUPAC Name |
3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O3/c22-16-12-15(6-7-17(16)23)24-19(29)26-10-8-21(9-11-26)18(28)27(20(30)25-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFZRUMZULDUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)

![3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide](/img/structure/B2875575.png)
![Methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2875576.png)

![4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one](/img/structure/B2875578.png)



![N-(2,4-difluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2875585.png)
![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2875588.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B2875589.png)
![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide](/img/structure/B2875590.png)